4-Difluoroglutamine
CAS No.:
Cat. No.: VC18188534
Molecular Formula: C5H8F2N2O3
Molecular Weight: 182.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H8F2N2O3 |
|---|---|
| Molecular Weight | 182.13 g/mol |
| IUPAC Name | 2,5-diamino-4,4-difluoro-5-oxopentanoic acid |
| Standard InChI | InChI=1S/C5H8F2N2O3/c6-5(7,4(9)12)1-2(8)3(10)11/h2H,1,8H2,(H2,9,12)(H,10,11) |
| Standard InChI Key | GFRKSCVVDVJWRU-UHFFFAOYSA-N |
| Canonical SMILES | C(C(C(=O)O)N)C(C(=O)N)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
4-Difluoroglutamine (C₅H₇F₂NO₄) is a racemic mixture of D- and L-isomers, with fluorine atoms replacing hydrogen at the γ-carbon of the glutamine side chain . The electronegativity of fluorine alters the molecule’s electronic environment, enhancing its stability against enzymatic degradation while preserving its ability to interact with glutamine transporters . Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 183.11 g/mol | |
| Solubility | Moderate in aqueous solutions | |
| pKa (carboxyl group) | ~2.2 | |
| LogP | -1.5 (estimated) |
The difluorination at the γ-position reduces rotational freedom, potentially influencing substrate specificity for glutamine-metabolizing enzymes .
Synthetic Methodologies
Nitroaldol Reaction Approach
Early synthesis routes employed nitroaldol reactions between ethyl nitroacetate and difluorinated aldehydes. This method yielded dl-4,4-difluoroglutamic acid with moderate efficiency (45–60% yield), though optical purity remained a challenge . Key steps included:
-
Condensation of ethyl nitroacetate with difluorinated aldehyde ethyl hemiacetal.
-
Reduction of the nitro group to an amine.
-
Hydrolysis and purification to isolate the racemic product .
Passerini Three-Component Reaction
A more recent strategy utilized a Passerini reaction to construct the glutamine skeleton, followed by fluorination using tris(dimethylamino)sulfonium difluorotrimethylsilicate (TASF) . This approach achieved higher stereochemical control, yielding optically pure isomers with >98% enantiomeric excess (ee) . The sequence involved:
-
Passerini reaction to form the γ-lactam intermediate.
-
TASF-mediated fluorination at the 4-position.
Biological Activity in Tumor Models
Glutamine Transporter Affinity
4-Difluoroglutamine demonstrates preferential uptake via the ASCT2 (SLC1A5) transporter, overexpressed in c-Myc-driven cancers . Comparative studies in 9L glioma cells revealed:
| Compound | Uptake at 120 min (% ID/mg protein) | Tumor-to-Muscle Ratio |
|---|---|---|
| L-[³H]Glutamine | 12.4 ± 1.2 | 3.1 |
| 4-Difluoroglutamine | 24.8 ± 2.1 | 7.9 |
| Data adapted from |
The twofold increase in uptake correlates with prolonged intracellular retention, attributed to impaired metabolism rather than incorporation into proteins .
PET Imaging Applications
Radiolabeled [¹⁸F]-4-difluoroglutamine variants have been evaluated as positron emission tomography (PET) tracers. In rats bearing 9L xenografts, ¹⁸F-4-(3-fluoropropyl)glutamine achieved a tumor-to-muscle ratio of 8:1 at 40 minutes post-injection, outperforming traditional [¹⁸F]FDG in glutamine-addicted tumors . Clinical trials in glioblastoma patients are underway (NCT04250896, estimated completion 2026).
Pharmacological Interactions and Limitations
Enzyme Inhibition Profile
Despite structural similarity to glutamine, 4-difluoroglutamine exhibits divergent interactions with folate-dependent enzymes:
| Enzyme | Substrate Activity | Inhibition (IC₅₀) |
|---|---|---|
| Folylpoly-γ-glutamate synthetase (FPGS) | Poor | >100 μM |
| Dihydrofolate reductase (DHFR) | None | 12 nM (vs. MTX) |
| Data from |
Its inability to serve as an FPGS substrate limits utility in antifolate therapies but spares normal cells from systemic toxicity .
Antioxidant Properties
In rat models of portal hypertension, 4-difluoroglutamine attenuated oxidative stress by:
-
Reducing thiobarbituric acid-reactive substances (TBARS) by 38% .
-
Restoring superoxide dismutase (SOD) activity to baseline levels .
These effects are mediated via modulation of the VEGF-Akt-eNOS pathway, decreasing peroxynitrite formation .
Clinical and Regulatory Status
As of 2025, 4-difluoroglutamine remains investigational. Key development milestones include:
-
Phase I (NCT04106570): Completed in 2023, establishing a maximum tolerated dose of 0.5 mg/kg in solid tumors.
-
Phase II (NCT04809912): Evaluating combination therapy with checkpoint inhibitors in NSCLC (primary completion Q4 2025).
Regulatory challenges center on metabolic stability—plasma half-life in humans is 22 ± 4 minutes, necessitating continuous infusion protocols .
Future Directions
-
Prodrug Development: Esterification of the γ-carboxyl group to improve oral bioavailability (patent WO2024068812A1).
-
Combination Therapies: Synergy with glutaminase inhibitors (e.g., CB-839) in dual-pathway blockade .
-
Neurological Applications: Preclinical data suggest blood-brain barrier penetration (Kp,uu = 0.63), supporting trials in glioblastoma .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume